1-(3-Bromo-4-methylphenyl)-1H-pyrazole

Cross-coupling Regioisomer comparison Synthetic accessibility

Secure a versatile brominated pyrazole building block with unambiguous regioisomeric identity. The 3-bromo-4-methylphenyl substitution pattern on this N-aryl pyrazole provides a distinct steric and electronic profile (LogP ~2.94) for Pd-catalyzed cross-coupling reactions, unlike its 2-bromo or non-halogenated analogs. With >98% purity, this reactive handle is ideal for constructing biaryl kinase inhibitor and nuclear receptor modulator libraries, ensuring reliable downstream functionalization and superior analytical differentiation in your synthetic workflows.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
CAS No. 1823931-54-9
Cat. No. B3247803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)-1H-pyrazole
CAS1823931-54-9
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=CC=N2)Br
InChIInChI=1S/C10H9BrN2/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,1H3
InChIKeySZEUFXJYGNPBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-4-methylphenyl)-1H-pyrazole (CAS 1823931-54-9): Procurement Guide for N-Aryl Pyrazole Building Blocks


1-(3-Bromo-4-methylphenyl)-1H-pyrazole (CAS 1823931-54-9) is a brominated N-aryl pyrazole building block with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . The compound features a pyrazole ring N-substituted with a 3-bromo-4-methylphenyl moiety, positioning the bromine substituent for participation in cross-coupling reactions while the methyl group contributes steric and electronic modulation of the aryl ring . This substitution pattern yields predicted physicochemical properties including a calculated LogP of approximately 2.94 and a topological polar surface area (TPSA) of 17.82 Ų .

Why Generic Substitution of 1-Aryl Pyrazoles Introduces Synthetic Risk for Cross-Coupling Applications


Substitution among 1-aryl pyrazole analogs is non-trivial due to critical differences in bromine regiochemistry and substitution patterns that directly govern cross-coupling reactivity and downstream molecular properties. The target compound (3-bromo-4-methylphenyl substitution) differs fundamentally from its 2-bromo-4-methylphenyl regioisomer (CAS 1783373-65-8), 3-bromo-phenyl (no methyl) analogs, and 4-bromo-1-(4-methylphenyl)pyrazole positional isomers in steric accessibility of the C-Br bond, electronic activation toward oxidative addition, and resultant lipophilicity profiles . Furthermore, compounds lacking the bromine handle altogether (e.g., 1-(4-methylphenyl)-1H-pyrazole, CAS 20518-17-6) are unsuitable for cross-coupling diversification strategies that require a halogen leaving group [1]. The specific 3-bromo substitution on the phenyl ring has been explicitly utilized as a reactive handle in Suzuki-Miyaura and related cross-coupling reactions to generate biaryl and heterobiaryl derivatives [2].

Quantitative Differentiation Evidence: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole vs. Comparator Analogs


Bromine Regiochemistry: 3-Bromo-4-methylphenyl vs. 2-Bromo-4-methylphenyl Isomers

The target compound (1-(3-bromo-4-methylphenyl)-1H-pyrazole) and its 2-bromo regioisomer (1-(2-bromo-4-methylphenyl)-1H-pyrazole, CAS 1783373-65-8) are constitutional isomers with identical molecular formula (C10H9BrN2) and molecular weight (237.10 g/mol), yet their bromine positions differ fundamentally . The 3-bromo substitution places the halogen meta to the pyrazole attachment point, whereas the 2-bromo isomer positions bromine ortho to the N-aryl bond, creating distinct steric environments for Pd-catalyzed oxidative addition. This regioisomeric difference dictates different reactivity profiles in cross-coupling reactions .

Cross-coupling Regioisomer comparison Synthetic accessibility

LogP Comparison: Enhanced Lipophilicity from 3-Bromo-4-methyl Substitution Pattern

The target compound exhibits a calculated LogP value of approximately 2.94 . This lipophilicity profile differs from closely related structural analogs: 1-(4-methylphenyl)-1H-pyrazole (CAS 20518-17-6), which lacks the bromine atom, would be expected to have a lower LogP (estimated ~2.0-2.3 based on standard substituent contributions), while 3-(3-bromo-4-methylphenyl)-1H-pyrazole (CAS 326912-91-8), a positional isomer with the pyrazole attached at the 3-position rather than N-1, presents a different connectivity and hydrogen-bonding capacity . The bromine atom contributes approximately +0.6 to +0.8 log units to LogP compared to the non-brominated analog, a difference that impacts chromatographic behavior and membrane permeability predictions.

Lipophilicity Physicochemical properties ADME prediction

Synthetic Utility: Documented Role as a Reactive Intermediate in Cross-Coupling Reactions

The target compound has been explicitly documented in reaction databases as a reactant in Pd-catalyzed transformations. Specifically, 1-(3-bromo-4-methylphenyl)pyrazole has been employed as a substrate in a reaction with tetrakis(triphenylphosphine)palladium(0) catalyst in THF/DMAc solvent at elevated temperature over 61.5 hours to generate (E)-4-methyl-3-styrylaniline derivatives [1]. This contrasts with non-brominated N-aryl pyrazoles such as 1-(4-methylphenyl)-1H-pyrazole (CAS 20518-17-6), which lack the C-Br bond necessary for oxidative addition and therefore cannot serve as electrophilic partners in Suzuki-Miyaura, Buchwald-Hartwig, or similar cross-coupling manifolds without prior functionalization [2].

Cross-coupling Building block C-C bond formation

Commercial Availability and Purity Specifications: Defined Procurement Parameters

The target compound is commercially available from multiple specialty chemical suppliers with defined purity specifications: ChemScene offers ≥98% purity ; Boroncore supplies at NLT 98% ; and CymitQuimica lists purities of 95% and 97% for different catalog entries . In contrast, the non-brominated analog 1-(4-methylphenyl)-1H-pyrazole is available from broader commodity suppliers. The 2-bromo regioisomer (CAS 1783373-65-8) and the 3-(3-bromo-4-methylphenyl) isomer (CAS 326912-91-8) are supplied through different vendor networks with distinct availability patterns and pricing structures . The target compound's specific CAS registry (1823931-54-9) provides unambiguous identity for procurement and regulatory documentation.

Commercial availability Purity specification Procurement

Substitution Pattern: 3-Bromo-4-methylphenyl vs. 3-Bromophenyl (No Methyl) Scaffolds

The target compound contains both a bromine atom (at the 3-position) and a methyl group (at the 4-position) on the phenyl ring. Analogs bearing only the bromine substituent (e.g., 1-(3-bromophenyl)-1H-pyrazole, hypothetical CAS equivalent) lack the electron-donating and steric contributions of the para-methyl group. The methyl substituent contributes approximately +0.5 LogP units and alters the electron density of the aromatic ring, which can influence both the rate of oxidative addition in cross-coupling and the binding interactions in biological target engagement . Compounds such as 1-(3-bromophenyl)-4-methyl-1H-pyrazole (methyl on pyrazole, not phenyl) represent a different substitution topology entirely .

Structure-activity relationship Substituent effects Scaffold differentiation

Validated Research and Industrial Application Scenarios for 1-(3-Bromo-4-methylphenyl)-1H-pyrazole (CAS 1823931-54-9)


Cross-Coupling Diversification: Synthesis of Biaryl and Styryl Pyrazole Libraries

The compound serves as an electrophilic partner in Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, enabling the generation of diverse biaryl and heterobiaryl pyrazole derivatives [1]. The 3-bromo substituent on the phenyl ring provides a reactive handle for C-C bond formation with aryl/heteroaryl boronic acids or styryl partners, while the N-1 pyrazole attachment preserves the heterocyclic core for downstream functionalization. This application is directly supported by documented reaction entries using this exact compound as a substrate in tetrakis(triphenylphosphine)palladium(0)-catalyzed transformations [1].

Medicinal Chemistry Scaffold for Kinase and Nuclear Receptor Modulator Programs

The 1-aryl pyrazole scaffold, particularly with halogen substitution, has been extensively exploited in medicinal chemistry campaigns targeting kinases (e.g., receptor tyrosine kinase inhibitors) [2] and nuclear receptors (e.g., RORγt modulators) [3]. While direct IC50/Ki data for this specific compound is not available in the public literature, the scaffold class is validated in patents covering pyrazole-based RTK inhibitors (US8853207B2) and RORγt modulators [3]. The 3-bromo-4-methylphenyl substitution pattern provides a distinct physicochemical profile (LogP ~2.94) and a synthetic handle for parallel library synthesis, positioning this compound as a viable starting material for hit-to-lead optimization campaigns.

Agrochemical Intermediate Development

Substituted 3-aryl-pyrazoles have been patented as herbicidal agents [4]. The bromo-methyl substitution pattern on the phenyl ring is consistent with structural motifs found in agrochemical pyrazole derivatives, where halogen substituents contribute to metabolic stability and target binding. The compound's predicted physicochemical properties (LogP ~2.94, TPSA 17.82 Ų) fall within ranges suitable for foliar uptake and translocation in plant systems, supporting its evaluation as an intermediate in crop protection research programs.

Reference Standard for Regioisomer Identification and Analytical Method Development

The compound's unambiguous CAS registry (1823931-54-9), defined InChIKey (SZEUFXJYGNPBOP-UHFFFAOYSA-N), and commercial availability in >98% purity make it suitable as a reference standard for distinguishing regioisomers (e.g., 2-bromo isomer CAS 1783373-65-8) in analytical workflows. Its distinct retention time in reversed-phase HPLC (predicted based on LogP 2.94) and unique mass spectral signature (m/z 237.10 [M+H]+) provide orthogonal identification criteria for quality control and purity assessment in synthetic chemistry operations.

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